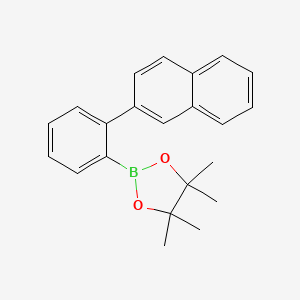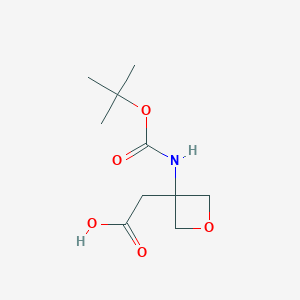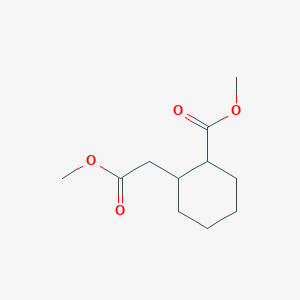
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester
Übersicht
Beschreibung
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, also known as MCME, is an organic compound that is used in a variety of scientific research applications. MCME is a cyclic ester, meaning it contains an ester group attached to a cyclic structure. This organic compound is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. MCME is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules.
Wissenschaftliche Forschungsanwendungen
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be used to study the structure and function of proteins in a variety of conditions, including those found in living cells.
Wirkmechanismus
The mechanism of action of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is based on its ability to form a stable bond with a variety of different molecules. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can form a covalent bond with proteins, peptides, and nucleic acids. This bond is formed through the formation of a cyclic ester, which is then further stabilized by the formation of hydrogen bonds between the molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins.
Biochemical and Physiological Effects
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have an inhibitory effect on the activity of enzymes, as well as a stimulatory effect on the activity of certain proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to bind to certain receptors, which can then be used to study the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has also been shown to have a variety of effects on the immune system, including the ability to modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments offers a variety of advantages and limitations. One of the main advantages of using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is its ability to form a stable bond with a variety of different molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments.
However, there are also some limitations to using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments. For example, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be toxic at high concentrations, making it important to use the appropriate safety measures when handling the compound. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be difficult to remove from a sample after it has been used, making it important to use the appropriate solvents and techniques when removing the compound from a sample.
Zukünftige Richtungen
There are a variety of potential future directions for research involving (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester. One potential direction is to further explore the biochemical and physiological effects of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester on proteins and other molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, as it has been shown to have a variety of effects on the immune system. Additionally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a drug delivery system, as it has the potential to bind to a variety of different molecules. Finally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a tool for studying the structure and function of proteins in a variety of different conditions.
Eigenschaften
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWZNMTWUTKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




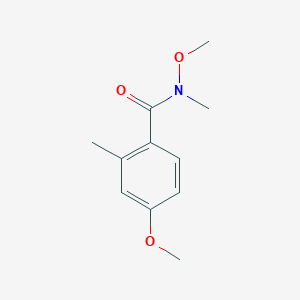
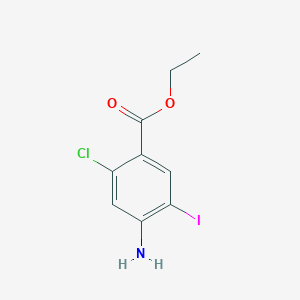
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
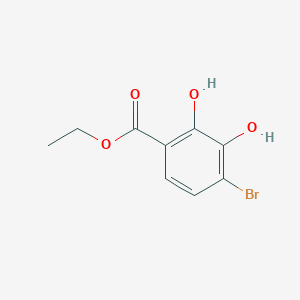


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)
